molecular formula C20H19FN2O2 B2916539 3-(4-butoxy-3-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 882231-94-9

3-(4-butoxy-3-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B2916539
CAS RN: 882231-94-9
M. Wt: 338.382
InChI Key: UCBJBSRBZUSZPV-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately .

Scientific Research Applications

Synthesis and Crystal Structures

Research on pyrazole compounds, including those related to 3-(4-butoxy-3-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, focuses on the synthesis of novel compounds through condensation reactions. These reactions often involve chalcones and hydrazine hydrate in the presence of aliphatic acids. The crystal structures of these compounds are characterized by X-ray single crystal structure determination, revealing specific dihedral angles between the pyrazole and the fluoro-substituted rings, which are crucial for understanding the compound's molecular conformation and potential applications in material science and molecular engineering (Loh et al., 2013).

Optical and Structural Properties

Investigations into the infrared spectrum, structural, and optical properties of similar compounds provide insights into their optimized molecular structure, vibrational frequencies, and vibrational assignments. Theoretical calculations at HF and DFT levels support these findings, with results in agreement with experimental data. This research helps in understanding the stability of the molecule, charge transfer within the molecule, and its implications for nonlinear optics, making it relevant for materials science and photonic applications (Mary et al., 2015).

Antimicrobial Activity and Chitosan Schiff Bases

The synthesis of heteroaryl pyrazole derivatives and their reaction with chitosan to form Schiff bases has been explored for their biological activity. These compounds exhibit antimicrobial activity against a variety of gram-negative and gram-positive bacteria, as well as fungi. Such research underscores the potential of these compounds in developing new antimicrobial agents and contributing to the field of medical chemistry and pharmacology (Hamed et al., 2020).

Fluorescent Dyes and Sensing Applications

The synthesis of compounds containing a pyrazole moiety has led to the development of highly fluorescent dyes with bright fluorescence in solution and weak fluorescence in the solid state. These compounds are studied for their potential in sensing applications due to their substantial changes in emission spectra upon protonation, indicating their utility in detecting strongly acidic environments (Wrona-Piotrowicz et al., 2022).

Safety and Hazards

  • Toxicity : Handle with care due to potential toxicity. Consult safety data sheets for detailed information .

properties

IUPAC Name

3-(4-butoxy-3-fluorophenyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c1-2-3-11-25-19-10-9-15(12-18(19)21)20-16(14-24)13-23(22-20)17-7-5-4-6-8-17/h4-10,12-14H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBJBSRBZUSZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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